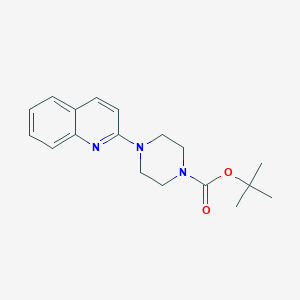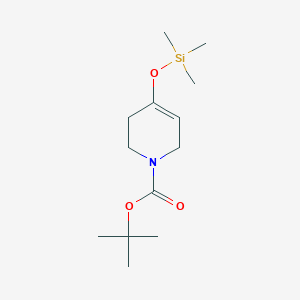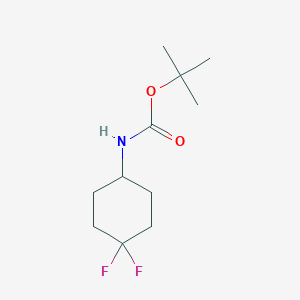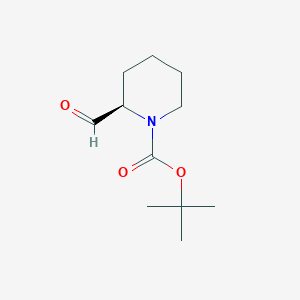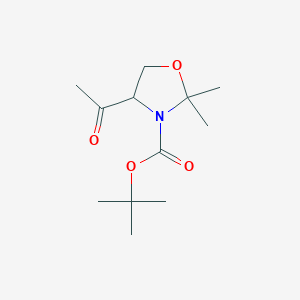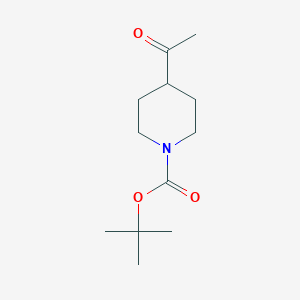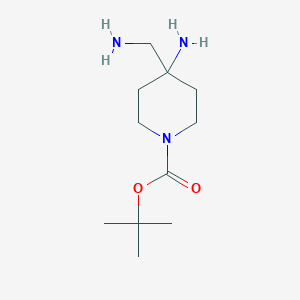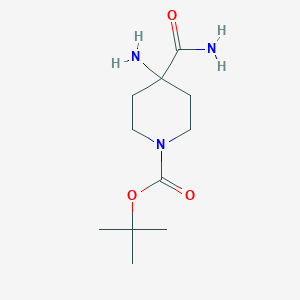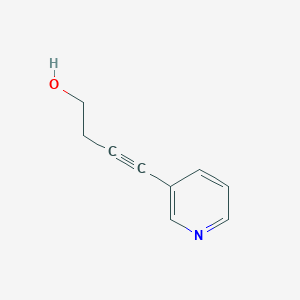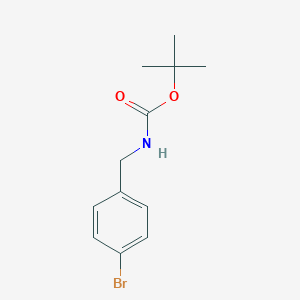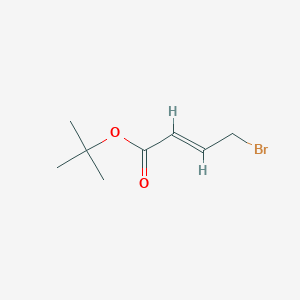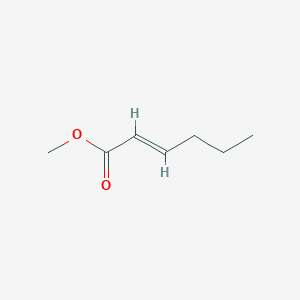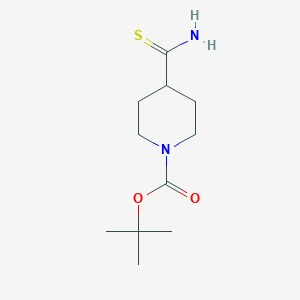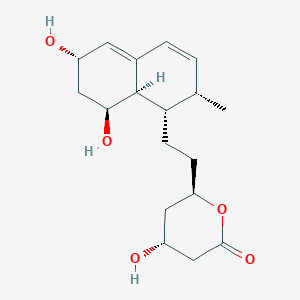![molecular formula C20H20O5 B153438 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one CAS No. 135635-82-4](/img/structure/B153438.png)
1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one, also known as tanshinone IIA, is a natural product isolated from the roots of the traditional Chinese medicine Salvia miltiorrhiza Bunge. Tanshinone IIA has been reported to possess various biological activities, such as anti-inflammatory, anti-cancer, and cardiovascular protective effects.
Mechanism Of Action
The mechanism of action of 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA is complex and involves multiple pathways. Tanshinone IIA has been reported to inhibit the activation of nuclear factor-κB, which is a key regulator of inflammation. It also activates the AMP-activated protein kinase pathway, which is involved in energy metabolism and cell survival. Tanshinone IIA has also been shown to inhibit the phosphatidylinositol 3-kinase/Akt pathway, which is involved in cell proliferation and survival.
Biochemical And Physiological Effects
Tanshinone IIA has been found to have various biochemical and physiological effects. It has been reported to reduce oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase and catalase. Tanshinone IIA has also been shown to regulate lipid metabolism by reducing the levels of triglycerides and cholesterol in the blood. Additionally, 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA has been found to have anti-platelet effects by inhibiting platelet aggregation.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA in lab experiments is that it is a natural product, which makes it relatively safe and non-toxic. It is also easy to obtain and can be synthesized from the root extract of Salvia miltiorrhiza Bunge. However, one of the limitations of using 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA in lab experiments is that it has low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Future Directions
There are several future directions for the study of 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA. One of the areas of research is the development of new synthetic methods for 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA and its derivatives. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA in vivo. Additionally, the potential use of 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of new drug delivery systems for 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA could improve its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA is a natural product with various biological activities, such as anti-inflammatory, anti-cancer, and cardiovascular protective effects. It can be synthesized from the root extract of Salvia miltiorrhiza Bunge and has been extensively studied for its biochemical and physiological effects. Although there are some limitations for its use in lab experiments, 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA has promising potential for the development of new drugs for the treatment of various diseases.
Synthesis Methods
Tanshinone IIA can be synthesized from the root extract of Salvia miltiorrhiza Bunge. The extraction process involves drying and grinding the roots, followed by extraction with ethanol. The extract is then purified using chromatography methods to obtain 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA.
Scientific Research Applications
Tanshinone IIA has been extensively studied for its biological activities. It has been reported to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Tanshinone IIA has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA has been found to have cardiovascular protective effects by reducing oxidative stress and improving endothelial function.
properties
CAS RN |
135635-82-4 |
|---|---|
Product Name |
1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one |
Molecular Formula |
C20H20O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1,3,7-trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one |
InChI |
InChI=1S/C20H20O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,13,18,21-22,24H,8-9H2,1-2H3 |
InChI Key |
ICEXCCWZYVIBHD-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3O)C(=CC=C4)OC)O)O |
Canonical SMILES |
CC1(CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3O)C(=CC=C4)OC)O)O |
synonyms |
SM 196A SM-196 A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



